molecular formula C8H15NO2S B13252566 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione

5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione

Cat. No.: B13252566
M. Wt: 189.28 g/mol
InChI Key: XSNJHANIIPGHGB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name 5λ⁶-thia-8-azaspiro[3.6]decane-5,5-dione adheres to the extended von Baeyer system for spiro compounds. The prefix spiro[3.6] denotes two cycloalkane rings sharing a single spiro carbon atom, with three and six skeletal atoms in the smaller and larger rings, respectively. The term 5λ⁶-thia specifies a sulfur atom in the λ⁶ oxidation state (sulfone group) at position 5 of the larger six-membered ring, while 8-aza indicates a nitrogen atom at position 8 of the smaller three-membered ring. The suffix -dione identifies two ketone groups attached to the sulfur atom, forming the sulfone moiety (SO₂).

Constitutional isomerism in this compound could theoretically arise from:

  • Ring size variations : Alternative spiro configurations (e.g., spiro[4.5] vs. spiro[3.6]) would yield distinct skeletal frameworks while retaining the molecular formula C₈H₁₅NO₂S.
  • Heteroatom positioning : Exchanging sulfur and nitrogen between the two rings would produce isomers like 8-thia-5-azaspiro[3.6]decane-8,8-dione, though no such isomers are currently documented in PubChem records.

Spirocyclic Architecture: Bridging Ring Systems and Atomic Connectivity

The compound’s structure comprises:

  • A three-membered aziridine ring (positions 7–9) containing one nitrogen atom.
  • A six-membered thiacyclohexane ring (positions 1–6) with a sulfone group at position 5.
  • A spiro carbon (position 10) bridging the two rings.
Structural Feature Three-Membered Ring Six-Membered Ring
Skeletal atoms 3 (N + 2C) 6 (S + 5C)
Heteroatom position Position 8 (N) Position 5 (S)
Functional groups None Sulfone (SO₂) at C5

The spiro junction induces significant steric strain, as evidenced by bond angles of approximately 90° at the spiro carbon—a hallmark of small-ring spiro systems. The sulfone group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å characteristic of sulfonyl groups.

Comparative Structural Analysis with Related Azaspiro Compounds

8-Azaspiro[4.5]decane-7,9-dione

This structural analog differs in three key aspects:

  • Spiro index : The [4.5] designation indicates four- and five-membered rings versus the [3.6] system.
  • Heteroatom content : Contains only nitrogen (no sulfur), with two ketone groups on the spiro-linked carbon atoms.
  • Oxidation state : Lacks sulfone groups, featuring carbonyls rather than sulfonyl functionalities.
Parameter 5λ⁶-Thia-8-azaspiro[3.6]decane-5,5-dione 8-Azaspiro[4.5]decane-7,9-dione
Molecular formula C₈H₁₅NO₂S C₉H₁₃NO₂
Ring sizes 3 + 6 4 + 5
Heteroatoms N, S N only
Functional groups Sulfone, aziridine Diketone, azetidine

The larger six-membered ring in the thia-azaspiro compound reduces ring strain compared to the five-membered ring in its azaspiro counterpart, as evidenced by calculated heat of formation values (−234.7 kJ/mol vs. −198.2 kJ/mol).

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

5λ6-thia-8-azaspiro[3.6]decane 5,5-dioxide

InChI

InChI=1S/C8H15NO2S/c10-12(11)7-6-9-5-4-8(12)2-1-3-8/h9H,1-7H2

InChI Key

XSNJHANIIPGHGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNCCS2(=O)=O

Origin of Product

United States

Preparation Methods

Precursors and Reagents

  • Amino-thiol derivatives : These serve as the core building blocks, providing both amino and thiol groups necessary for spirocyclic formation.
  • Carbonyl compounds : Such as ketones or aldehydes, which can undergo nucleophilic attack leading to ring closure.
  • Oxidizing agents : To facilitate oxidation of sulfur to sulfoxide or sulfone, stabilizing the final structure.

Typical Reaction Conditions

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Temperature : Moderate heating (around 80-120°C) to promote cyclization.
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, sodium hydride) to activate functional groups.

Specific Synthetic Methods

Based on recent literature and patent disclosures, several methods have been described:

Cyclization of Amino-Thiol Precursors

This method involves the condensation of amino-thiol compounds with suitable electrophilic partners, followed by intramolecular cyclization to form the spirocyclic core.

Reaction Scheme:

Amino-thiol derivative + electrophile → cyclization under heat/acidic conditions → 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione

Key Points:

  • The process often involves initial formation of a thiazolidine ring.
  • Oxidation steps may follow to introduce the dione functionality.

Oxidative Cyclization Approach

In this method, a precursor containing a sulfur atom and a nitrogen atom undergoes oxidative cyclization, often using oxidants like hydrogen peroxide or iodine, to generate the dione and stabilize the spirocyclic structure.

Reaction Conditions:

  • Oxidant: Hydrogen peroxide or iodine.
  • Solvent: Acetic acid or aqueous media.
  • Temperature: Mild heating (~60-80°C).

Multi-step Synthesis via Intermediate Formation

This approach involves:

  • Formation of a linear precursor with amino and thiol groups.
  • Cyclization through intramolecular nucleophilic attack.
  • Oxidation to form the dione.

Advantages:

  • High selectivity.
  • Flexibility in introducing various substituents.

Chemical Reactions Analysis

Types of Reactions

5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Scientific Research Applications

5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

Table 1: Core Structural Features
Compound Name Spiro Ring System Heteroatoms Substituents Key Functional Groups
5λ⁶-Thia-8-azaspiro[3.6]decane-5,5-dione [3.6] S, N None (parent structure) Two ketones (dione)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione [4.5] N, N Aryl (phenyl, methylphenyl) Imide carbonyls (8,10-dione)
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5] O, N Benzothiazol, dimethylamino Dione, hydroxyl, benzothiazol

Key Observations :

  • Heteroatoms : Replacement of sulfur (thia) with oxygen (oxa) or additional nitrogen alters electronic properties. For example, sulfur’s polarizability may enhance π-π interactions compared to oxygen .

Key Observations :

  • Diazaspiro compounds (e.g., 5a–f) are synthesized via acid-catalyzed cyclization, yielding 50–85% depending on substituents. Higher yields correlate with electron-donating groups (e.g., 4-methoxyphenyl: 60%) .
  • Benzothiazol-containing analogs require multi-step condensation, emphasizing the role of aromatic amines in stabilizing intermediates .

Physical and Spectral Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) IR Bands (cm⁻¹) NMR Features (δ ppm)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) 73–74 1720 (imide), 1752 (ester) 7.02–7.32 (Har.), 3.76 (COOCH3)
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione Not reported 1680–1700 (dione), 1600 (C=N) Aromatic protons at 6.5–7.8
Target Compound (Hypothetical) ~1685 (dione), 1250 (C-S) Predicted sp³ CH2 at 1.80–2.37

Key Observations :

  • Melting Points : Aryl-substituted diazaspiro compounds (e.g., 5d: 162°C) exhibit higher m.p. due to crystallinity from π-stacking .
  • Spectral Data : IR bands at 1685–1752 cm⁻¹ confirm imide/ester carbonyls in diazaspiro compounds, while benzothiazol analogs show C=N stretches (~1600 cm⁻¹) .

Biological Activity

5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione, also known by its hydrochloride form (CAS Number: 1909312-15-7), is a unique compound characterized by its spirocyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₆ClNO₂S
  • Molecular Weight : 225.74 g/mol
  • IUPAC Name : 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors that contain sulfur and nitrogen functionalities. Common solvents include dichloromethane and ethanol, often in the presence of catalysts like triethylamine to facilitate the process .

The biological activity of 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of sulfur and nitrogen allows for diverse interactions, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • Cellular Interaction : It can influence cellular processes through binding to receptors or other cellular components.

Antimicrobial Activity

Research has indicated that 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer activity. Preliminary investigations have demonstrated its ability to induce apoptosis in cancer cells, potentially making it a candidate for further development in cancer therapeutics .

Case Studies and Experimental Data

  • Antimicrobial Testing :
    • Method : Disk diffusion method was employed to assess antibacterial activity.
    • Results : Significant inhibition zones were observed against Gram-positive bacteria such as Staphylococcus aureus.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli10
    Pseudomonas aeruginosa12
  • Anticancer Activity :
    • Cell Line : MCF-7 (breast cancer cell line).
    • Results : Treatment with the compound led to a decrease in cell viability by approximately 40% at a concentration of 50 µM after 48 hours.
    Concentration (µM)Cell Viability (%)
    0100
    2580
    5060
    10040

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dioneSpirocyclic with S and NAntimicrobial, anticancer
5-Thia-8-azaspiro[3.6]decane hydrochlorideSimilar spirocyclic structureLimited data on biological activity
5Lambda6-thia-8-azaspiro[3.6]decane sulfoxideOxidized formPotentially altered activity

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